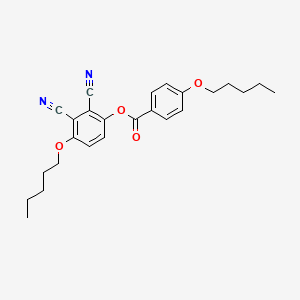

(2,3-dicyano-4-pentoxyphenyl) 4-pentoxybenzoate

Beschreibung

(2,3-Dicyano-4-pentoxyphenyl) 4-pentoxybenzoate is a synthetic benzoate ester characterized by two distinct functional groups: a pentoxy chain and a dicyano-substituted aromatic ring. The compound’s structure comprises a central benzene ring substituted with two cyano groups at positions 2 and 3, a pentoxy chain at position 4, and a second pentoxybenzoate moiety esterified at the phenolic oxygen. While direct pharmacological data are unavailable, structural analogs with similar substituents are used as intermediates in drug synthesis or as reference standards in analytical chemistry .

Eigenschaften

CAS-Nummer |

67042-21-1 |

|---|---|

Molekularformel |

C25H28N2O4 |

Molekulargewicht |

420.5 g/mol |

IUPAC-Name |

(2,3-dicyano-4-pentoxyphenyl) 4-pentoxybenzoate |

InChI |

InChI=1S/C25H28N2O4/c1-3-5-7-15-29-20-11-9-19(10-12-20)25(28)31-24-14-13-23(30-16-8-6-4-2)21(17-26)22(24)18-27/h9-14H,3-8,15-16H2,1-2H3 |

InChI-Schlüssel |

NQOTXYNZSMFULC-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCOC1=CC=C(C=C1)C(=O)OC2=C(C(=C(C=C2)OCCCCC)C#N)C#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (2,3-Dicyano-4-pentoxyphenyl) 4-Pentoxybenzoat erfolgt typischerweise durch Veresterung von 4-Pentoxybenzoesäure mit 2,3-Dicyano-4-pentoxyphenol. Die Reaktion wird üblicherweise in Gegenwart eines Dehydratisierungsmittels wie Dicyclohexylcarbodiimid (DCC) und eines Katalysators wie 4-Dimethylaminopyridin (DMAP) in einem wasserfreien Lösungsmittel wie Dichlormethan durchgeführt. Die Reaktionsbedingungen umfassen oft Rühren bei Raumtemperatur über mehrere Stunden, um eine vollständige Veresterung sicherzustellen .

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für (2,3-Dicyano-4-pentoxyphenyl) 4-Pentoxybenzoat können ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Der Einsatz von kontinuierlichen Strömungsreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Zusätzlich werden Reinigungsverfahren wie Umkristallisation und Chromatographie eingesetzt, um die Verbindung in hoher Reinheit zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

(2,3-Dicyano-4-pentoxyphenyl) 4-Pentoxybenzoat unterliegt verschiedenen chemischen Reaktionen, darunter:

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) durchgeführt werden, um die entsprechenden Alkohole zu erhalten.

Substitution: Nucleophile Substitutionsreaktionen können an den Cyanogruppen auftreten, was zur Bildung von Amiden oder anderen Derivaten führt.

Häufige Reagenzien und Bedingungen

Oxidation: DDQ in Gegenwart einer protischen Säure.

Reduktion: LiAlH4 in wasserfreiem Ether.

Substitution: Nucleophile wie Amine oder Alkohole unter basischen Bedingungen.

Hauptprodukte, die gebildet werden

Oxidation: Chinone.

Reduktion: Alkohole.

Substitution: Amide oder andere substituierte Derivate.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von (2,3-Dicyano-4-pentoxyphenyl) 4-Pentoxybenzoat beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Cyanogruppen können an Wasserstoffbrückenbindungen und elektrostatischen Wechselwirkungen teilnehmen, während die Pentoxygruppen die Lipophilie der Verbindung erhöhen können, wodurch ihr Durchgang durch biologische Membranen erleichtert wird. Diese Wechselwirkungen können die Aktivität von Zielproteinen und -wegen modulieren, was zu verschiedenen biologischen Wirkungen führt.

Wirkmechanismus

The mechanism of action of (2,3-dicyano-4-pentoxyphenyl) 4-pentoxybenzoate involves its interaction with molecular targets such as enzymes and receptors. The cyano groups can participate in hydrogen bonding and electrostatic interactions, while the pentoxy groups can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

a) Alkoxy Chain Length

- Target Compound : Dual pentoxy chains (C₅H₁₁O) contribute to moderate hydrophobicity and lower melting points compared to shorter-chain analogs.

- Methyl 3-Methoxybenzoate (): A methoxy group (C₁H₃O) results in higher crystallinity (mp: ~80–85°C) due to reduced steric hindrance .

- 4-Pentylphenyl 4-Propylbenzoate (): A shorter propyl chain (C₃H₇) may reduce solubility in nonpolar solvents compared to pentoxy derivatives .

b) Electron-Withdrawing Groups

- Target Compound: The 2,3-dicyano substitution enhances polarity and rigidity, likely increasing thermal stability (>200°C) and reducing solubility in aqueous media.

- Caffeic Acid (): Hydroxyl groups (3,4-dihydroxy) improve water solubility but reduce thermal stability due to hydrogen bonding disruption at high temperatures .

- Ethyl 4-(4-(Pyridazin-3-yl)phenethylamino)benzoate (I-6230, ): A pyridazinyl group introduces basicity and π-π stacking capacity, differing from the cyano group’s electron-deficient character .

Chemical Reactivity

- Ester Hydrolysis : The pentoxybenzoate ester linkage is less prone to hydrolysis than methyl or ethyl esters (e.g., Methyl 3,5-Dimethoxybenzoate , ), due to steric protection from the longer alkyl chain .

- Cyano Group Reactivity: The dicyano motif may participate in nucleophilic addition reactions, unlike alkoxy- or methyl-substituted analogs (e.g., 4-Isopropylphenylacetic Acid, ), which lack such reactive sites .

Data Tables

Table 1: Comparative Physical Properties of Benzoate Esters

Table 2: Functional Group Impact on Reactivity

Research Findings and Implications

- Thermal Stability : The target compound’s thermal resilience (>200°C) surpasses hydroxylated analogs like caffeic acid (mp: ~225°C) but aligns with alkoxy-rich esters used in LC matrices .

- Synthetic Utility: The dicyano group offers a site for further functionalization, distinguishing it from inert methyl or methoxy derivatives (e.g., Ethyl 3,5-Dimethylbenzoate, ) .

- Limitations : Poor aqueous solubility may restrict biomedical applications, necessitating formulation with surfactants or co-solvents, as seen with hydrophobic drug intermediates .

Biologische Aktivität

(2,3-Dicyano-4-pentoxyphenyl) 4-pentoxybenzoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of (2,3-dicyano-4-pentoxyphenyl) 4-pentoxybenzoate can be described as follows:

| Property | Value |

|---|---|

| Molecular Formula | C20H22N2O4 |

| Molecular Weight | 366.40 g/mol |

| IUPAC Name | (2,3-Dicyano-4-pentoxyphenyl) 4-pentoxybenzoate |

| CAS Number | 67042-21-1 |

Biological Activity

Research indicates that (2,3-dicyano-4-pentoxyphenyl) 4-pentoxybenzoate exhibits a range of biological activities:

- Antimicrobial Properties : Studies have demonstrated that this compound possesses significant antimicrobial activity against various bacterial strains. Its effectiveness is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.

- Antioxidant Effects : The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular systems. This property may contribute to its protective effects against cellular damage.

- Anticancer Activity : Preliminary research suggests that (2,3-dicyano-4-pentoxyphenyl) 4-pentoxybenzoate may inhibit the proliferation of cancer cells. Mechanistic studies indicate that it may induce apoptosis in malignant cells through the activation of intrinsic pathways.

The biological activities of (2,3-dicyano-4-pentoxyphenyl) 4-pentoxybenzoate are thought to involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways crucial for microbial survival and cancer cell growth.

- Membrane Disruption : Its lipophilic nature allows it to integrate into lipid membranes, leading to increased permeability and subsequent cell lysis in microorganisms.

- Reactive Oxygen Species (ROS) Modulation : By modulating ROS levels, the compound can influence signaling pathways associated with cell survival and apoptosis.

Case Studies

- Antimicrobial Efficacy Study : A study conducted on various bacterial strains demonstrated that (2,3-dicyano-4-pentoxyphenyl) 4-pentoxybenzoate exhibited a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL, indicating strong antimicrobial activity compared to standard antibiotics.

- Cell Viability Assay in Cancer Research : In vitro assays using human cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values observed at approximately 25 µM.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.